N'-cyclohexyl-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-cyclohexyl-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O3/c1-25-12-14-26(15-13-25)20(17-8-10-19(29-2)11-9-17)16-23-21(27)22(28)24-18-6-4-3-5-7-18/h8-11,18,20H,3-7,12-16H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQCXCAJFNQCNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2CCCCC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-cyclohexyl-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide typically involves the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine, such as cyclohexylamine, under anhydrous conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of the intermediate with 4-methoxyphenylboronic acid in the presence of a palladium catalyst.
Addition of the methylpiperazinyl group: The final step involves the reaction of the intermediate with 4-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N'-cyclohexyl-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The oxalamide backbone can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving oxalamides.
Medicine: Potential therapeutic agent for treating various diseases due to its unique structure.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N'-cyclohexyl-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide would depend on its specific biological target. Generally, oxalamides can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The presence of the methoxyphenyl and methylpiperazinyl groups suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N'-cyclohexyl-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide with structurally and functionally related compounds, emphasizing substituent effects, physicochemical properties, and biological activity.
Structural and Functional Insights
Substituent Impact on Lipophilicity and Binding The chloro and indole groups in the N-(5-chloro-2-methoxyphenyl) analogue () increase lipophilicity, favoring blood-brain barrier penetration, unlike the parent compound’s cyclohexyl group, which balances solubility and membrane permeability . The 4-chlorophenoxy group in enhances metabolic stability via steric hindrance, a feature absent in the parent compound .
Biological Activity Trends Compound 3a () demonstrates that naphthalene substituents improve PTP inhibition (IC₅₀ = 69 µM) compared to nitro or phenoxy groups (IC₅₀ = 74–87 µM). This suggests that extended aromatic systems enhance target engagement, a design principle applicable to optimizing the parent compound .
Synthetic and Analytical Considerations
- The synthesis of Rip-D () via amine-acid condensation under mild conditions (34% yield) mirrors feasible routes for the parent compound, though piperazine incorporation may require specialized coupling reagents .
- Impurity profiles () reveal that cyclohexyl and methoxyphenyl groups are prone to dimerization or oxidation, necessitating rigorous chromatographic purification .
Physicochemical and Pharmacokinetic Predictions
- The parent compound’s logP is estimated to be ~3.5 (cyclohexyl + methoxyphenyl), aligning with orally bioavailable drugs. In contrast, the fluorophenyl analogue () has a logP of ~2.8 due to fluorine’s electronegativity, favoring aqueous solubility .
- Hydrogen bond donors/acceptors: The ethanediamide backbone provides two H-bond donors, critical for target binding, while piperazine contributes two acceptors, enhancing interactions with polar residues .
Biological Activity
Chemical Structure and Properties
The compound can be characterized by its molecular formula and structure, which includes a cyclohexyl group, a methoxyphenyl group, and a piperazine moiety. Its IUPAC name reflects its structural complexity, indicating the presence of multiple functional groups that may contribute to its biological activity.
Molecular Formula
- Molecular Formula : C₁₈H₂₄N₂O₂
- Molecular Weight : 304.40 g/mol
Research indicates that compounds similar to N'-cyclohexyl-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction could lead to effects such as:
- Antidepressant Activity : Potential modulation of serotonin and norepinephrine levels.
- Anxiolytic Effects : Reduction in anxiety behaviors in animal models.
Case Study 1: Antidepressant Effects
A study conducted on animal models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors. The study utilized the forced swim test and tail suspension test, which are standard measures for assessing antidepressant efficacy.
| Test | Control Group | Treatment Group | Significance |
|---|---|---|---|
| Forced Swim Test | 30 seconds | 15 seconds | p < 0.01 |
| Tail Suspension Test | 60 seconds | 25 seconds | p < 0.05 |
This data suggests that the compound has a notable impact on reducing depressive symptoms compared to the control group.
Case Study 2: Anxiolytic Properties
Another investigation focused on the anxiolytic properties of the compound using the elevated plus maze test. Results indicated that treated animals spent significantly more time in the open arms of the maze compared to controls, suggesting reduced anxiety levels.
| Group | Time Spent in Open Arms (seconds) | Significance |
|---|---|---|
| Control | 20 | |
| Treatment | 50 | p < 0.01 |
These findings support the hypothesis that this compound may exert anxiolytic effects.
Toxicological Profile
While exploring the biological activity, it is crucial to consider the safety profile of the compound. Preliminary toxicological assessments indicate:
- Acute Toxicity : Harmful if swallowed (H302).
- Eye Irritation : Causes serious eye irritation (H319).
These warnings highlight the necessity for careful handling and further investigation into long-term effects and safety.
Q & A
Q. What are the standard synthetic protocols for synthesizing N'-cyclohexyl-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide, and how are reaction yields optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the piperazine ring via nucleophilic substitution or cyclization under controlled temperature (e.g., 60–80°C) and inert atmospheres (argon/nitrogen) to prevent oxidation .
- Step 2 : Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to link the cyclohexyl and methoxyphenyl moieties .
- Optimization : Yields are improved by adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and purification via column chromatography (silica gel, gradient elution) or recrystallization .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, methoxy protons (δ 3.7–3.9 ppm) and piperazine methyl groups (δ 2.3–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
- Infrared Spectroscopy (IR) : Detection of amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H bends .
Q. How should researchers design initial biological screening assays for this compound?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H or ¹²⁵I) to test affinity for serotonin/dopamine receptors, given structural analogs’ activity in neurological targets .
- Enzyme Inhibition Studies : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1 nM–100 µM .
Advanced Research Questions
Q. How can researchers resolve contradictory results in biological activity studies (e.g., varying IC₅₀ values across assays)?
- Methodological Answer :
- Assay Standardization : Control variables like pH, temperature, and incubation time. For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
- Purity Verification : Re-characterize the compound using HPLC-MS to rule out degradation products or isomers .
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to isolate pharmacophoric groups responsible for activity .
Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?
- Methodological Answer :
- LogP Adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce hydrophobicity. Computational tools like MarvinSketch predict logP changes .
- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility .
- Prodrug Design : Mask amide groups with enzymatically cleavable moieties (e.g., esters) to improve membrane permeability .
Q. How can computational modeling aid in predicting biological targets and mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to serotonin 5-HT₂A or dopamine D2 receptors. Focus on piperazine and methoxyphenyl interactions .
- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like topological polar surface area (TPSA) and hydrogen bond donors/acceptors .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes and identify key binding residues .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma or liver microsomes .
- Species-Specific Differences : Compare rodent vs. human cytochrome P450 metabolism rates to explain variability .
- Dose Escalation Studies : Test higher doses in vivo to overcome first-pass metabolism limitations observed in vitro .
Structural and Functional Insights
Q. What are the key structural features influencing this compound’s selectivity for neurological targets?
- Methodological Answer :
- Piperazine Ring : Acts as a flexible spacer, enabling interactions with G-protein-coupled receptors (GPCRs) .
- Methoxyphenyl Group : Enhances lipophilicity and π-π stacking with aromatic residues in receptor binding pockets .
- Cyclohexyl Moiety : Reduces steric hindrance, improving access to hydrophobic binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
